
2,3-Dihydro-3-oxo-2-(4-sulfobenzylidene)benzo(b)thiophene-6-sulfonic acid, dipotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate is a complex organic compound with the molecular formula C15H8K2O7S3. It is known for its unique structure, which includes a benzo[b]thiophene core substituted with sulfonate groups and a methylene bridge. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core is synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aldehyde or ketone.
Introduction of Sulfonate Groups: Sulfonation is carried out using sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups at specific positions on the benzo[b]thiophene ring.
Formation of the Methylene Bridge: The methylene bridge is introduced through a condensation reaction between the sulfonated benzo[b]thiophene and a suitable aldehyde, such as 4-sulfonatobenzaldehyde.
Neutralization with Potassium Hydroxide: The final step involves neutralizing the acidic intermediate with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the sulfonation and condensation reactions.
Purification Techniques: Advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of sulfonate-substituted benzo[b]thiophene derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are employed under controlled conditions.
Major Products
Oxidation: Sulfonate-substituted benzo[b]thiophene derivatives.
Reduction: Hydroxyl-substituted benzo[b]thiophene derivatives.
Substitution: Various functionalized benzo[b]thiophene compounds.
Wissenschaftliche Forschungsanwendungen
Dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-5-sulfonate: Similar structure but with a sulfonate group at a different position.
Dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-4-sulfonate: Another positional isomer with distinct chemical properties.
Uniqueness
Dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers.
Eigenschaften
CAS-Nummer |
68516-62-1 |
|---|---|
Molekularformel |
C15H8K2O7S3 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
dipotassium;(2E)-3-oxo-2-[(4-sulfonatophenyl)methylidene]-1-benzothiophene-6-sulfonate |
InChI |
InChI=1S/C15H10O7S3.2K/c16-15-12-6-5-11(25(20,21)22)8-13(12)23-14(15)7-9-1-3-10(4-2-9)24(17,18)19;;/h1-8H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/b14-7+;; |
InChI-Schlüssel |
AKEVPEHQJIEXSL-MOEKMLTRSA-L |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)C3=C(S2)C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(S2)C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
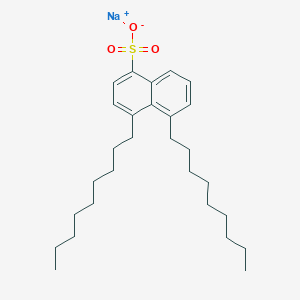
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
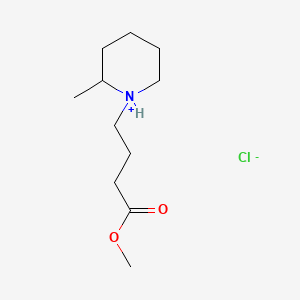
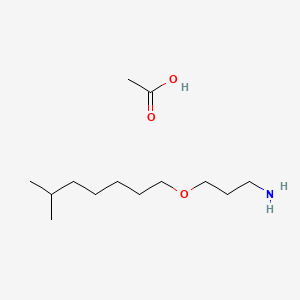
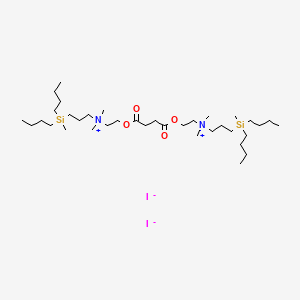
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)

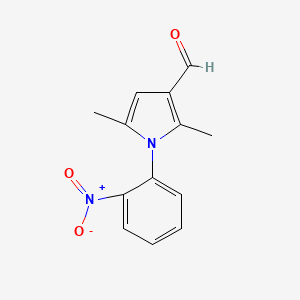
![(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13784426.png)
![3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-](/img/structure/B13784428.png)

![3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13784448.png)
